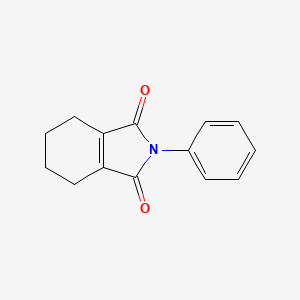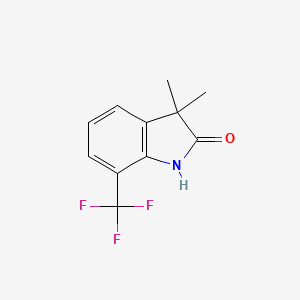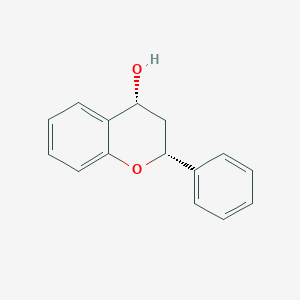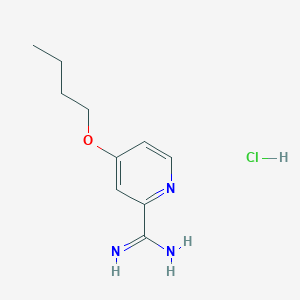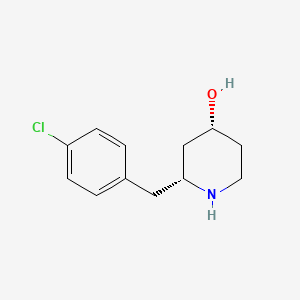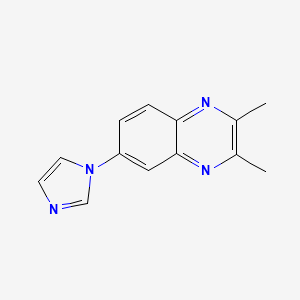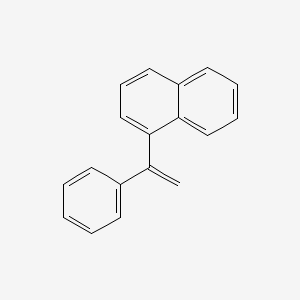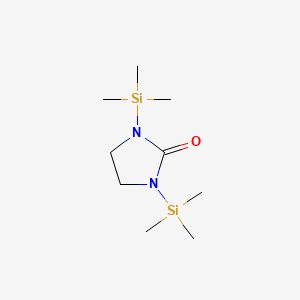
1,3-Bis(trimethylsilyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(trimethylsilyl)imidazolidin-2-one is a chemical compound with the molecular formula C9H22N2OSi2. It is a derivative of imidazolidin-2-one, where the hydrogen atoms at positions 1 and 3 are replaced by trimethylsilyl groups. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethylsilyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an aprotic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(trimethylsilyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions with water are employed to break the trimethylsilyl groups.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various derivatives of imidazolidin-2-one can be formed.
Hydrolysis: The primary products are imidazolidin-2-one and trimethylsilanol.
Aplicaciones Científicas De Investigación
1,3-Bis(trimethylsilyl)imidazolidin-2-one has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines and as a reagent in various organic transformations.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and coatings.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(trimethylsilyl)imidazolidin-2-one involves its ability to act as a protecting group for amines. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the nitrogen atoms. This allows for selective reactions at other sites of the molecule. Upon completion of the desired transformation, the trimethylsilyl groups can be removed under mild conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Similar in structure but with methyl groups instead of trimethylsilyl groups.
1,3-Bis(trimethylsilyl)imidazole: Another derivative with a similar protecting group function but different core structure.
Uniqueness
1,3-Bis(trimethylsilyl)imidazolidin-2-one is unique due to its dual trimethylsilyl groups, which provide enhanced steric protection compared to other derivatives. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .
Propiedades
Fórmula molecular |
C9H22N2OSi2 |
|---|---|
Peso molecular |
230.45 g/mol |
Nombre IUPAC |
1,3-bis(trimethylsilyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H22N2OSi2/c1-13(2,3)10-7-8-11(9(10)12)14(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
HOCMDEGVKLFTOE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1CCN(C1=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




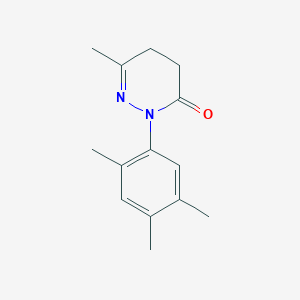
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

